molecular formula C19H14ClFN4O3S B11237995 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B11237995
M. Wt: 432.9 g/mol
InChI Key: HUPOBVJQMDFXBY-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide is a complex organic compound that features a benzoxazole ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzoxazole or oxadiazole derivatives.

Scientific Research Applications

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide is unique due to its combination of benzoxazole and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C19H14ClFN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-fluorophenyl)propanamide

InChI

InChI=1S/C19H14ClFN4O3S/c20-12-9-11(5-6-13(12)21)22-17(26)7-8-18-24-16(25-28-18)10-29-19-23-14-3-1-2-4-15(14)27-19/h1-6,9H,7-8,10H2,(H,22,26)

InChI Key

HUPOBVJQMDFXBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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